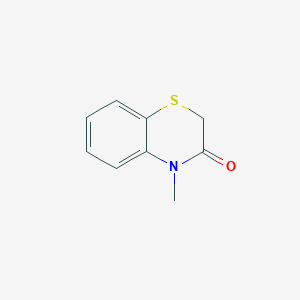

4-Methyl-1,4-benzothiazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,4-benzothiazin-3-one is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Recent studies have highlighted the antibacterial properties of 1,4-benzothiazine derivatives, including 4-methyl-1,4-benzothiazin-3-one. These compounds have shown effectiveness against Staphylococcus aureus, a significant pathogen responsible for various infections. For instance, bisamide derivatives of 1,4-benzothiazine were designed to inhibit bacterial peptide deformylase, demonstrating promising in vitro antibacterial activity and biofilm inhibition on medical devices .

-

Anticonvulsant Properties

- The compound has also been explored for its anticonvulsant effects. Various derivatives have been synthesized and evaluated for their ability to increase the latency of convulsions in animal models. Computational studies suggest that these compounds may exert their effects through interactions with GABA-A receptors, which play a crucial role in neuronal excitability .

-

Anticancer Potential

- The unique chemical structure of this compound allows it to interact with specific biological targets associated with cancer progression. Research indicates that modifications to the benzothiazine scaffold can enhance its anticancer activity by inhibiting key enzymes involved in tumor growth and metastasis .

Material Science Applications

- Smart Packaging

-

Bioimaging Techniques

- The ability of 1,4-benzothiazine compounds to fluoresce under specific conditions has made them valuable as fluorescent probes in bioimaging applications. For example, a derivative was successfully used to visualize hypochlorite levels in living cells, showcasing its potential for real-time monitoring of cellular processes .

- Electrochromic Devices

Synthetic Methodologies

The synthesis of this compound and its derivatives has been achieved through various methods:

- Copper-Catalyzed Reactions : Recent advancements include copper-catalyzed one-pot syntheses that streamline the production of benzothiazine derivatives while minimizing the use of expensive noble metals .

- Phase-Transfer Catalysis : This method has been utilized to achieve high yields in the synthesis of N-substituted benzothiazine derivatives, enhancing their pharmacological profiles .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing new derivatives of 1,4-benzothiazine revealed significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that certain modifications led to enhanced efficacy against Acinetobacter and Escherichia coli strains .

Case Study 2: Anticonvulsant Activity

In another investigation, several benzothiazine derivatives were tested for anticonvulsant effects in rodent models. The results demonstrated that specific substitutions on the benzothiazine ring could significantly prolong seizure latency, suggesting a pathway for developing new anticonvulsant medications .

Properties

IUPAC Name |

4-methyl-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQPYGJXCEBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402671 |

Source

|

| Record name | CS-005/03875053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37142-87-3 |

Source

|

| Record name | CS-005/03875053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.